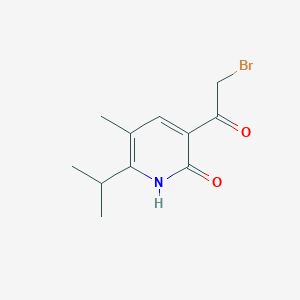
4-Phenyl-5-(1-phenylethyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-5-(1-phenylethyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(1-phenylethyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Reaction Conditions:
Reagents: 2-aminothiophenol, α-bromoacetophenone, potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (approximately 80-100°C)
Time: Several hours (typically 4-6 hours)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Phenyl-5-(1-phenylethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvent: water or acetic acid; temperature: room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent: ethanol or ether; temperature: room temperature to reflux.
Substitution: Electrophiles such as halogens or nitro groups; solvent: dichloromethane or chloroform; temperature: room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated or nitro-substituted thiazoles
科学的研究の応用
4-Phenyl-5-(1-phenylethyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-Phenyl-5-(1-phenylethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 4-Phenyl-1,3-thiazol-2-amine
- 5-Phenyl-1,3-thiazol-2-amine
- 4-Methyl-5-(1-phenylethyl)-1,3-thiazol-2-amine
Uniqueness
4-Phenyl-5-(1-phenylethyl)-1,3-thiazol-2-amine is unique due to the presence of both phenyl and 1-phenylethyl groups, which can enhance its biological activity and chemical reactivity compared to other thiazole derivatives. The specific substitution pattern on the thiazole ring can also influence its interaction with molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C17H16N2S |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
4-phenyl-5-(1-phenylethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2S/c1-12(13-8-4-2-5-9-13)16-15(19-17(18)20-16)14-10-6-3-7-11-14/h2-12H,1H3,(H2,18,19) |
InChIキー |
OUKXJIZTAHQUPX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2=C(N=C(S2)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B13875023.png)

![4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B13875044.png)

![N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide](/img/structure/B13875056.png)


![N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B13875071.png)
![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)





